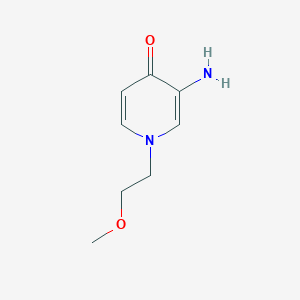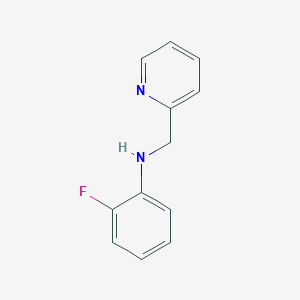
2-fluoro-N-(pyridin-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-2-ylmethyl group and a fluorine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)aniline typically involves the nucleophilic substitution reaction of 2-fluoropyridine with N-(pyridin-2-ylmethyl)aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized forms.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
2-fluoro-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(pyridin-2-ylmethyl)aniline in its applications, such as a fluorescent probe, involves the chelation of metal ions by the nitrogen atoms in the pyridine and aniline groups. This chelation alters the electronic properties of the compound, leading to changes in fluorescence intensity, which can be measured to detect the presence of specific metal ions .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)aniline: Lacks the fluorine atom, which may affect its reactivity and electronic properties.
2-chloro-N-(pyridin-2-ylmethyl)aniline:
2-bromo-N-(pyridin-2-ylmethyl)aniline: Contains a bromine atom, which can influence its chemical behavior and uses.
Uniqueness
2-fluoro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and influence its interactions with other molecules, making it valuable in specific applications such as fluorescent probes and drug design.
Propiedades
Fórmula molecular |
C12H11FN2 |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
2-fluoro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11FN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
Clave InChI |
CZDAONHPWFSRBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


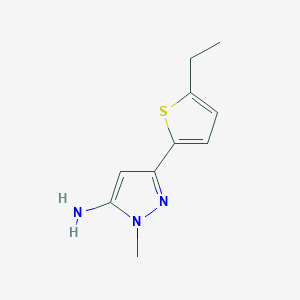
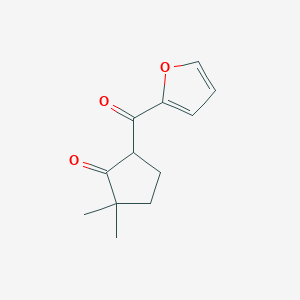
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)
![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)

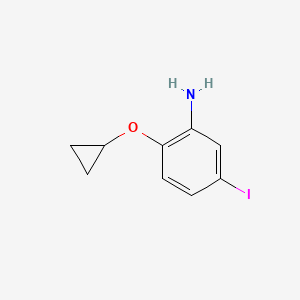
![N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine](/img/structure/B13306113.png)

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)

![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)
